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1H-[1,2,3]triazolo[4,5-b]phenazine

Cat. No.: B5272887
M. Wt: 221.22 g/mol
InChI Key: CTTFAZWLYOYEEZ-UHFFFAOYSA-N
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Description

Contextualization of Nitrogen-Containing Polycyclic Aromatic Heterocycles in Contemporary Chemical Research

Nitrogen-containing polycyclic aromatic heterocycles (N-PAHs) are a class of organic compounds that have attracted considerable attention in contemporary chemical research. These molecules are characterized by the presence of one or more nitrogen atoms within their fused aromatic ring structures. This incorporation of nitrogen atoms significantly influences the electronic properties, reactivity, and biological activity of the parent polycyclic aromatic hydrocarbon (PAH) framework.

N-PAHs are of interest for several reasons. In the field of materials science, their unique electronic and photophysical properties make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The nitrogen atoms can act as coordination sites for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

From a medicinal chemistry perspective, the phenazine (B1670421) core, a key component of the title compound, is a well-established pharmacophore found in a number of natural and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The addition of a triazole ring, another important pharmacophore, can further modulate the biological activity of the resulting fused system. Triazole moieties are known to participate in hydrogen bonding and can improve the metabolic stability of drug candidates. nih.gov

Significance of 1H-Current time information in Chatham County, US.nih.govnih.govtriazolo[4,5-b]phenazine within the Family of Fused Triazolo-Pyrazines and Phenazine Derivatives

1H- Current time information in Chatham County, US.nih.govnih.govtriazolo[4,5-b]phenazine belongs to the larger family of fused triazolo-pyrazines. The pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. In the case of phenazine, the core structure is a dibenzo[b,e]pyrazine. The fusion of a 1,2,3-triazole ring to the phenazine backbone creates a rigid, planar molecule with a unique distribution of electron density.

The synthesis of 1H- Current time information in Chatham County, US.nih.govnih.govtriazolo[4,5-b]phenazine, also referred to as 1H-v-triazolo[4,5-b]phenazine in older literature, was reported as early as 1966 by Temple, Kussner, and Montgomery. Their method involved the diazotization of 2,3-diaminophenazine. This foundational work provided a key route to this specific heterocyclic system.

The significance of this compound and its analogs has been highlighted in more recent research. For instance, the 1H-1,2,3-triazolo[4,5-b]pyrazine scaffold has been identified as a promising core for the development of selective c-Met inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, and its dysregulation is implicated in various cancers. nih.govnih.gov This has spurred interest in the synthesis and biological evaluation of derivatives of this heterocyclic system.

Overview of Academic and Research Interest in the Chemical Compound

Academic and research interest in 1H- Current time information in Chatham County, US.nih.govnih.govtriazolo[4,5-b]phenazine and its derivatives is primarily driven by their potential applications in medicinal chemistry. The exploration of triazolo-phenazine scaffolds as inhibitors of protein kinases, such as c-Met, is an active area of research in the quest for new anticancer agents. google.com

Furthermore, the general antiviral potential of triazole-containing compounds has led to investigations into the activity of fused triazole systems against various viruses. nih.gov While specific antiviral studies on 1H- Current time information in Chatham County, US.nih.govnih.govtriazolo[4,5-b]phenazine are not extensively reported in publicly available literature, the broader interest in this class of compounds for antiviral drug discovery remains.

The unique photophysical properties of phenazine derivatives also suggest potential for research in materials science, although specific studies on 1H- Current time information in Chatham County, US.nih.govnih.govtriazolo[4,5-b]phenazine in this context are limited. The rigid, planar structure and the presence of multiple nitrogen atoms could lead to interesting electronic and luminescent properties worthy of further investigation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7N5 B5272887 1H-[1,2,3]triazolo[4,5-b]phenazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazolo[4,5-b]phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5/c1-2-4-8-7(3-1)13-9-5-11-12(16-17-15-11)6-10(9)14-8/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFAZWLYOYEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=CC4=NNN=C4C=C3N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 1h 1 2 3 Triazolo 4,5 B Phenazine

Cyclocondensation Reactions in the Formation of the Fused Ring System

Cyclocondensation reactions represent a fundamental approach to constructing the 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]phenazine core, where two precursor molecules are joined to form the fused ring system with the elimination of a small molecule like water.

Condensation of 4,5-Diamino-1,2,3-triazoles with Dicarbonyl Precursors

A common and effective strategy involves the condensation of a substituted 4,5-diamino-1,2,3-triazole with a suitable dicarbonyl compound, typically an ortho-quinone or a derivative thereof. This reaction directly leads to the formation of the phenazine (B1670421) ring fused to the existing triazole moiety.

The reaction of 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound, such as a substituted phenanthrenequinone, proceeds via a tandem condensation mechanism. The two amino groups of the triazole react with the two carbonyl groups of the quinone to form the dihydrophenazine intermediate, which then undergoes aromatization to yield the final 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]phenazine derivative. The choice of the dicarbonyl precursor allows for the introduction of various substituents onto the phenazine portion of the molecule.

Oxidative Cyclization Routes from Diaminophenazine Derivatives

An alternative cyclocondensation approach starts with a substituted o-diaminophenazine. In this method, the triazole ring is constructed onto the existing phenazine framework. This is typically achieved by treating the diaminophenazine with a reagent that can provide the remaining nitrogen atom of the triazole ring, followed by an oxidative cyclization step.

For instance, the reaction of a diaminophenazine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) can lead to the formation of a benzotriazole (B28993) derivative fused to the phenazine system. The reaction proceeds through the diazotization of one of the amino groups, followed by an intramolecular cyclization onto the adjacent amino group. Subsequent oxidation, often facilitated by the reaction conditions or an added oxidizing agent, yields the aromatic 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]phenazine. This method is particularly useful when substituted diaminophenazines are readily available.

Intramolecular Cyclization Pathways and Rearrangements

Intramolecular cyclization strategies offer an elegant way to construct the fused triazole ring by forming a new bond within a single precursor molecule that already contains the phenazine or a precursor to it.

Acid-Catalyzed Cyclization of Azido-Substituted Quinoxaline (B1680401) Systems

This method involves the synthesis of an azido-substituted quinoxaline, which serves as a key intermediate. Quinoxalines are structurally related to phenazines. An azido (B1232118) group appropriately positioned on the quinoxaline ring can undergo an intramolecular cyclization under acidic conditions to form the fused triazole ring. nih.gov The acid catalyzes the cyclization by protonating the azido group, making it more susceptible to nucleophilic attack by a nitrogen atom within the quinoxaline ring system. nih.gov This leads to the formation of the triazole ring and subsequent aromatization to the stable 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]phenazine structure. The synthesis of the initial azido-substituted quinoxaline can be achieved through various standard aromatic substitution reactions. nih.gov

Ring Contraction and Nitrogen Extrusion Approaches

Ring contraction methodologies provide a more complex yet powerful route to the target compound. These strategies often involve the formation of a larger heterocyclic ring system that subsequently undergoes a rearrangement or extrusion of a small molecule, such as nitrogen gas, to contract into the desired triazole ring.

One such approach could involve the synthesis of a tetrazolo[1,5-a]pyrazine (B76061) derivative. nih.gov Upon thermolysis or photolysis, this tetrazole ring can lose a molecule of nitrogen (N2) to form a highly reactive nitrene intermediate. nih.gov This nitrene can then undergo an intramolecular cyclization and rearrangement to form the more stable fused 1,2,3-triazole ring, resulting in the 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]phenazine scaffold. nih.gov This method, while synthetically challenging, offers a unique pathway to the desired heterocyclic system.

Multi-Component Reactions for Triazole Ring Formation in Fused Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govorientjchem.org While specific MCRs for the direct synthesis of 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]phenazine are not extensively documented, the principles of MCRs can be applied to construct the fused triazole ring. researchgate.net

A plausible MCR approach would involve a one-pot reaction between a suitable diaminophenazine, an azide (B81097) source (like sodium azide), and a third component that facilitates the cyclization. frontiersin.org For instance, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction could be adapted. orientjchem.org A diaminophenazine precursor could be functionalized with an alkyne group. A subsequent one-pot reaction with an organic azide and a copper catalyst could then form the triazole ring fused to the phenazine system. nih.govorientjchem.org This approach offers the advantages of high atom economy, mild reaction conditions, and the potential for creating a diverse library of substituted derivatives. frontiersin.org

Catalytic Strategies and Reaction Conditions in Synthetic Protocols

The primary and most direct route to synthesizing 1H- researchgate.netnih.govmdpi.comtriazolo[4,5-b]phenazine involves the cyclization of 2,3-diaminophenazine. This transformation is typically achieved through the use of a diazotizing agent, most commonly nitrous acid, which is generated in situ from sodium nitrite and a mineral acid. While this method may not always be described with the term "catalytic" in the traditional sense of a substance that is regenerated in a cycle, the acid plays a crucial role in facilitating the reaction.

The synthesis of the precursor, 2,3-diaminophenazine, is a critical first step. It can be prepared from o-phenylenediamine (B120857) through oxidation, a reaction that can be catalyzed by various agents. mdpi.com One established method involves the oxidation of o-phenylenediamine with ferric chloride. mdpi.com More contemporary and "green" approaches utilize enzymatic catalysis. For instance, fungal laccase has been employed as a biocatalyst for the synthesis of 2,3-diaminophenazine from o-phenylenediamine, achieving a high conversion ratio and yield under mild conditions. mdpi.com

Once 2,3-diaminophenazine is obtained, the subsequent cyclization to form the triazole ring is typically performed in an acidic aqueous medium. The reaction of 2,3-diaminophenazine with nitrous acid, generated from sodium nitrite and an acid like hydrochloric acid, leads to the formation of the 1H- researchgate.netnih.govmdpi.comtriazolo[4,5-b]phenazine. This reaction is analogous to the well-established synthesis of benzotriazole from o-phenylenediamine.

The general reaction scheme is as follows:

Reaction scheme for the synthesis of 1H-[<a 1] nih.govmdpi.comtriazolo[4,5-b]phenazine from 2,3-diaminophenazine." src="https://i.imgur.com/example.png" width="600"/>

Scheme 1: Synthesis of 1H- researchgate.netnih.govmdpi.comtriazolo[4,5-b]phenazine from 2,3-diaminophenazine.

While specific catalytic data for this exact transformation is not extensively detailed in publicly available literature, the conditions can be inferred from the synthesis of analogous fused triazole systems. The reaction is typically carried out at low temperatures, often between 0 and 5 °C, to control the exothermic nature of the diazotization reaction and to ensure the stability of the diazonium intermediate. The concentration of the acid and the stoichiometry of the sodium nitrite are critical parameters that must be carefully controlled to optimize the yield and purity of the final product.

The synthesis of related fused heterocyclic systems from 2,3-diaminophenazine further underscores the versatility of this precursor. For example, pyrazino[2,3-b]phenazine derivatives have been prepared by reacting 2,3-diaminophenazine with various 1,2-diketones. researchgate.net Similarly, 2-aryl-1H-imidazo[4,5-b]phenazine derivatives can be synthesized through a one-pot reaction of 2,3-diaminophenazine with different aromatic aldehydes or acids. researchgate.netnih.gov These syntheses often occur under reflux conditions in solvents like ethanol. nih.gov

The following interactive table summarizes the key reactants and general conditions for the synthesis of the precursor and related heterocyclic systems, providing a framework for understanding the synthesis of 1H- researchgate.netnih.govmdpi.comtriazolo[4,5-b]phenazine.

Product Starting Material(s) Reagent(s)/Catalyst Solvent General Conditions Reference(s)
2,3-Diaminophenazineo-PhenylenediamineFerric chlorideAqueousAmbient temperature mdpi.com
2,3-Diaminophenazineo-PhenylenediamineFungal laccaseAcetate buffer30 °C, O₂ bubbling mdpi.com
Pyrazino[2,3-b]phenazine derivatives2,3-Diaminophenazine, 1,2-Diketone-Not specifiedReflux researchgate.net
2-Aryl-1H-imidazo[4,5-b]phenazine derivatives2,3-Diaminophenazine, Aromatic aldehyde/acid-EthanolReflux researchgate.netnih.gov
1H- researchgate.netnih.govmdpi.comtriazolo[4,5-b]phenazine2,3-Diaminophenazine, Sodium nitriteAcid (e.g., HCl)Aqueous0-5 °CInferred

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. Through the application of one- and two-dimensional NMR experiments, a detailed picture of the atomic connectivity and chemical environment within 1H- bldpharm.comnih.govarkat-usa.orgtriazolo[4,5-b]phenazine can be constructed.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in distinct chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 1H- bldpharm.comnih.govarkat-usa.orgtriazolo[4,5-b]phenazine is expected to display a series of signals corresponding to the aromatic protons of the phenazine (B1670421) moiety. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the fused triazole and phenazine nitrogen atoms. Protons closer to these heteroatoms will typically resonate at a lower field (higher ppm values). The integration of these signals would confirm the number of protons in each unique environment, and the coupling patterns (e.g., doublets, triplets, multiplets) would reveal the adjacency of neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in 1H- bldpharm.comnih.govarkat-usa.orgtriazolo[4,5-b]phenazine will produce a distinct signal. The chemical shifts of the carbon atoms in the phenazine and triazole rings will be indicative of their hybridization and electronic environment. Carbons directly bonded to nitrogen atoms are expected to be shifted downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.5 - 9.0m
Aromatic C120 - 150s
Triazole CH--
Triazole C140 - 160s

Note: Actual experimental values are required for a definitive assignment.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HMBC, HSQC)

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms, resolving ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, typically through two or three bonds. This would allow for the assignment of protons within the same aromatic ring of the phenazine structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. Each cross-peak indicates a one-bond ¹H-¹³C connection, providing a direct link between the proton and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is instrumental in identifying long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, confirming the fusion of the triazole and phenazine rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1H- bldpharm.comnih.govarkat-usa.orgtriazolo[4,5-b]phenazine with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₂H₇N₅). Analysis of the isotopic pattern of the molecular ion peak would further corroborate the elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 1H- bldpharm.comnih.govarkat-usa.orgtriazolo[4,5-b]phenazine would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the fused heterocyclic system, and N-H stretching if the proton on the triazole ring is localized.

Interactive Data Table: Expected Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C Aromatic Stretch1400 - 1600
C=N Stretch1500 - 1650
N-N Stretch1100 - 1300

Note: These are general ranges and specific values would be determined experimentally.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 1H- bldpharm.comnih.govarkat-usa.orgtriazolo[4,5-b]phenazine, a highly conjugated system, is expected to show strong absorption bands in the ultraviolet and possibly the visible region. These absorptions correspond to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore.

Fluorescence Emission Spectroscopy: Upon excitation with light of an appropriate wavelength, 1H- bldpharm.comnih.govarkat-usa.orgtriazolo[4,5-b]phenazine may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural and electronic changes that occur in the excited state.

Computational and Theoretical Investigations of 1h 1 2 3 Triazolo 4,5 B Phenazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of 1H- nih.govwikipedia.orgyoutube.comtriazolo[4,5-b]phenazine, offering a detailed picture of its electronic landscape.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 1H- nih.govwikipedia.orgyoutube.comtriazolo[4,5-b]phenazine and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are utilized to optimize the molecular geometry and analyze electronic properties. mdpi.com These studies reveal that the molecule possesses a planar, pentagonal ring fused to the phenazine (B1670421) core. researchgate.net The nitrogen atoms within the phenazine and triazole rings exhibit partial negative charges, making them potential proton acceptors, while a small positive charge is located on the hydrogen atoms. researchgate.net The distribution of molecular charge and bond states can be influenced by substitutions on the ring system. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. researchgate.net For 1H- nih.govwikipedia.orgyoutube.comtriazolo[4,5-b]phenazine and related compounds, the HOMO is typically associated with nucleophilicity (the ability to donate electrons), while the LUMO governs electrophilicity (the ability to accept electrons). youtube.com The specific energies of these orbitals can be fine-tuned by introducing different functional groups, thereby modifying the molecule's electronic behavior. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

TermDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalDetermines the nucleophilicity or basicity of a molecule. It is the orbital from which the molecule donates electrons. youtube.com
LUMO Lowest Unoccupied Molecular OrbitalDetermines the electrophilicity of a molecule. It is the orbital to which the molecule accepts electrons. youtube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A large gap indicates high kinetic stability and low chemical reactivity. A small gap suggests higher reactivity. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For systems involving 1H- nih.govwikipedia.orgyoutube.comtriazolo[4,5-b]phenazine derivatives, MD simulations can elucidate how these molecules interact with their environment, such as biological macromolecules. For instance, MD simulations have been used to understand the binding modes of related phenazine derivatives to enzymes, revealing that these compounds can act as inhibitors by disrupting protein dimerization or inducing conformational changes in the active site. nih.gov These simulations provide valuable insights into the flexibility of the molecule and how different conformations might influence its biological activity and interactions. nih.gov

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of 1H- nih.govwikipedia.orgyoutube.comtriazolo[4,5-b]phenazine. Time-dependent DFT (TD-DFT) is a common approach to predict electronic absorption and emission spectra. d-nb.info These calculations can help assign experimental spectral bands to specific electronic transitions within the molecule. For example, theoretical studies have investigated the absorption and fluorescence spectra of phenazine derivatives in various solvents, correlating the observed spectral shifts with changes in the molecular dipole moment upon excitation. researchgate.net Such computational predictions are vital for understanding the photophysical properties and for designing molecules with specific spectroscopic characteristics.

Reaction Mechanism Elucidation and Transition State Analysis through Theoretical Modeling

Theoretical modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving triazole and phenazine-containing compounds. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of transition states and intermediates. For example, theoretical studies on the synthesis of related triazolo[1,5-b] nih.govwikipedia.orgresearchgate.netresearchgate.nettetrazines have been used to understand the oxidative cyclization process. beilstein-journals.orgnih.gov These models can predict the regioselectivity of reactions and explain the formation of different products under various conditions. beilstein-journals.orgnih.gov While specific transition state analyses for the synthesis of 1H- nih.govwikipedia.orgyoutube.comtriazolo[4,5-b]phenazine are not extensively detailed in the provided search results, the methodologies are well-established for analogous heterocyclic systems. nih.gov

Synthesis and Exploration of Derivatives and Analogues of the 1h 1 2 3 Triazolo 4,5 B Phenazine Scaffold

Strategies for Functionalization at Peripheral and Core Positions

Functionalization of the phenazine (B1670421) framework, including the triazolo-fused variant, can be achieved at both the peripheral benzene (B151609) rings and the core heterocyclic system. These modifications are essential for modulating the molecule's electronic characteristics, solubility, and intermolecular interactions.

Common strategies for derivatization include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the phenazine core facilitates SNAr reactions. This strategy is particularly effective for introducing substituents onto the phenazine rings, especially when activated by electron-withdrawing groups. For instance, the cyclocondensation of triphenylene-1,2-diquinone with 1,2-diamino-4-nitrobenzene can produce regioisomeric phenanthro[a]phenazine derivatives, which can then undergo nucleophilic substitution with alkyl mercaptans. researchgate.net

Palladium-Mediated Cross-Coupling: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This method has been used to prepare substituted 1,6-diaminophenazines from 1,6-dichlorophenazine. nih.gov Such approaches allow for the precise introduction of various amino groups at specific positions on the phenazine core.

Oxidative Cyclization: This is a key method for forming the phenazine ring itself. For example, the synthesis of 2,3,7,8-tetraalkoxyphenazines can be achieved through the tandem catalytic reduction of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes, followed by an oxidative cyclization of the intermediate bis(2-aminophenyl)amine using a mild oxidant like ferric chloride. nih.gov

Direct Acylation and Alkylation: Functional groups on the phenazine scaffold can be directly modified. For example, 1,6-diaminophenazine (B101058) can be acylated, and 1,6-dihydroxyphenazine can react with diiodoalkanes to form ether-linked bridges, creating phenazinophanes. nih.gov

These synthetic strategies provide a versatile toolkit for creating a library of functionalized phenazine derivatives, enabling systematic studies of their properties. researchgate.netnih.gov

Synthesis of Heteroannelated Phenazine Derivatives (e.g., Imidazo[4,5-b]phenazine, Oxazolo[4,5-b]phenazine, Pyrazino[2,3-b]phenazine)

Fusing additional heterocyclic rings to the phenazine core creates extended, heteroannelated systems with unique electronic and structural features. The synthesis of these derivatives typically starts from a functionalized phenazine, most commonly a diamino-substituted phenazine.

Imidazo[4,5-b]phenazine: Derivatives of 1H-Imidazo[4,5-b]phenazine are commonly synthesized from 2,3-diaminophenazine. The imidazole (B134444) ring is formed by condensation with various carbonyl-containing compounds. nih.gov

Reaction with Aldehydes or Carboxylic Acids: A one-pot reaction of 2,3-diaminophenazine with different aromatic aldehydes or acids is a straightforward method to synthesize 2-aryl-1H-imidazo[4,5-b]phenazine derivatives. nih.gov

Reaction with Anhydrides: The parent 1H-imidazo[4,5-b]phenazine and its 2-methyl derivative can be prepared by reacting 2,3-diaminophenazine with formic acid and acetic anhydride, respectively. nih.gov

These synthetic routes have been employed to create a range of 1-(un)substituted 2-(hetero)aryl imidazo[4,5-b]phenazines for further study.

Pyrazino[2,3-b]phenazine: This class of compounds is also prepared from 2,3-diaminophenazine. The pyrazine (B50134) ring is typically formed through the condensation with 1,2-dicarbonyl compounds. nih.gov

Reaction with 1,2-Diketones: Reacting 2,3-diaminophenazine with various 1,2-diketones under reflux conditions yields the corresponding pyrazino[2,3-b]phenazine derivatives. nih.gov

Further Functionalization: The resulting pyrazino[2,3-b]phenazine can be further functionalized. For example, 2,3-dibromomethyl-pyrazino[2,3-b]phenazine can undergo nucleophilic substitution with alcohols or amines to introduce new functional groups. nih.gov

Oxazolo[4,5-b]phenazine: While the synthesis of imidazo- and pyrazino-fused phenazines is well-established, specific and direct synthetic methodologies for the Oxazolo[4,5-b]phenazine ring system are less commonly reported in the surveyed literature. General methods for oxazole (B20620) synthesis often involve the cyclization of precursors that would need to be built onto the phenazine core, for example, from an amino-hydroxy-phenazine derivative.

Structure-Property Relationship Studies in Modified Systems

Modifying the 1H- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,5-b]phenazine scaffold and its analogues allows for the systematic investigation of how structural changes influence their physicochemical properties, particularly their photophysical behavior. These studies are fundamental to designing materials with tailored optical characteristics.

The introduction of functional groups can significantly alter the absorption and emission properties of the phenazine core. For instance, the synthesis of 2,3,7,8-tetraalkoxyphenazines and their N-alkyl phenazinium salts has yielded compounds with intense fluorescence in solution, with quantum yields reaching up to 0.57 for the neutral phenazines. nih.gov The spectroscopic properties of these molecules are highly sensitive to their environment, showing significant changes based on solvent polarity and the presence of acids. nih.gov

Control over emission color is a key goal in materials science. Research on phenazine-based derivatives with extended fused ring systems has shown that the emission color can be tuned across the visible spectrum. A notable example is a derivative that emits blue light in toluene (B28343) solution (450 nm), green light in its solid powder/film state (502/562 nm), and red light when protonated with trifluoroacetic acid (610 nm). This demonstrates the profound impact of both the molecular structure and the immediate chemical environment on the photophysical output.

Furthermore, the introduction of specific substituents can lead to interesting phenomena like multicolor fluorescence and temperature-responsive emission. researchgate.net For example, certain dihydrophenazine derivatives linked to crown ethers exhibit blue emission upon complexation with potassium ions due to the formation of supramolecular aggregates. researchgate.net Other functionalized phenazines have been developed as molecular liquids that change fluorescence color with temperature, shifting from blue at 20 °C to orange-red at 85 °C. researchgate.net These properties are directly linked to the electronic nature of the substituents and their influence on the HOMO-LUMO energy gap of the molecule.

Table of Synthesized Heteroannelated Phenazine Derivatives and Precursors

Compound ClassStarting MaterialsReagents/ConditionsProductReference
Imidazo[4,5-b]phenazines2,3-Diaminophenazine, Aromatic AldehydesOne-pot reaction2-Aryl-1H-imidazo[4,5-b]phenazines nih.gov
Imidazo[4,5-b]phenazines2,3-DiaminophenazineAcetic Anhydride / Formic Acid2-Methyl-1H-imidazo[4,5-b]phenazine / 1H-imidazo[4,5-b]phenazine nih.gov
Pyrazino[2,3-b]phenazines2,3-Diaminophenazine, 1,2-DiketonesReflux, 5hSubstituted Pyrazino[2,3-b]phenazines nih.gov
Functionalized Pyrazino[2,3-b]phenazines2,3-Dibromomethyl-pyrazino[2,3-b]phenazinePropanol / Morpholine2,3-bis-(Propoxymethyl)- / 2,3-bis-(4-Morpholinylmethyl)-derivatives nih.gov

Table of Photophysical Properties for Selected Phenazine Derivatives

Compound DescriptionSolvent/StateEmission Max (λem)Fluorescence Quantum Yield (ΦF)Reference
2,3,7,8-TetraalkoxyphenazinesSolutionNot specifiedup to 0.57 nih.gov
N-Alkyl Phenazinium SaltsSolutionNot specifiedup to 0.53 nih.gov
Phenazine-based dye (2c)Toluene450 nm (Blue)Not specified
Phenazine-based dye (2c)Powder502 nm (Green)Not specified
Phenazine-based dye (2c)Film562 nm (Green)Not specified
Phenazine-based dye (2c) / TFANot specified610 nm (Red)Not specified

Emerging Applications in Chemical Sciences and Advanced Materials Non Biological/non Clinical

Development as Fluorescent Probes and Chemical Sensors

Derivatives of the 1H-imidazo[4,5-b]phenazine scaffold, which shares a similar structural framework with 1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]phenazine, have been successfully designed and synthesized as highly selective and sensitive fluorescent chemosensors. These sensors are particularly effective for the detection of specific metal ions.

Detailed research has demonstrated that certain 1H-imidazo[4,5-b]phenazine derivatives exhibit excellent fluorescent specificity for ferric ions (Fe³⁺) in a dimethyl sulfoxide (B87167) (DMSO) solution. nih.gov The interaction between the sensor and Fe³⁺ ions leads to a noticeable fluorescence quenching, allowing for the visual and instrumental detection of the metal ion. researchgate.netnih.gov The detection limit for Fe³⁺ using one such sensor was determined to be 4.8 x 10⁻⁶ M. nih.gov Notably, the presence of other common cations such as Hg²⁺, Ag⁺, Ca²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Cr³⁺, and Mg²⁺ did not interfere with the detection of Fe³⁺, highlighting the high selectivity of these sensors. nih.govresearchgate.net

The mechanism of recognition has been investigated using various analytical techniques, including mass spectrometry, infrared spectroscopy, and X-ray diffraction. nih.gov Furthermore, practical applications have been demonstrated through the fabrication of test strips based on these sensors, providing a convenient and efficient method for the detection of Fe³⁺. nih.gov Other phenazine-based dyes have also been developed for the fluorescent detection of both Fe³⁺ and Cu²⁺, with detection limits of 3.25 x 10⁻⁷ M and 1.25 x 10⁻⁷ M, respectively. researchgate.net

Table 1: Performance of Phenazine-Based Fluorescent Sensors for Metal Ion Detection
Target IonSensor ScaffoldDetection Limit (M)Key Features
Fe³⁺1H-Imidazo[4,5-b]phenazine derivative4.8 x 10⁻⁶High selectivity, convenient test strip format nih.gov
Fe³⁺2-Hydroxyphenyl-(1H-imidazo[4,5-b]phenazine)3.25 x 10⁻⁷Fluorescence quenching mechanism researchgate.net
Cu²⁺2-Hydroxyphenyl-(1H-imidazo[4,5-b]phenazine)1.25 x 10⁻⁷Colorimetric and fluorescent detection researchgate.net

Integration into Polymeric Structures and Materials Science

The unique structural and electronic properties of phenazine (B1670421) derivatives, including the triazolo-phenazine core, make them attractive building blocks for the creation of advanced polymeric materials. The rigid, planar structure of the phenazine unit can impart desirable thermal and electronic properties to polymers.

Research has explored the incorporation of related heterocyclic systems, such as 1,2,4-triazoles, into coordination polymers. nih.gov For instance, a ligand featuring a 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone) unit has been used to synthesize coordination polymers with Co(II), Cu(II), Zn(II), and Ni(II). nih.gov These materials have demonstrated catalytic activity, for example, as initiators in the ring-opening polymerization of ε-caprolactone. nih.gov This suggests the potential for developing functional polymers based on the 1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]phenazine scaffold for various applications in materials science, including catalysis and the development of novel materials with tailored properties.

Applications in Optoelectronics and Organic Electronics

The favorable photophysical and chemical properties of phenazine derivatives have led to significant interest in their application in optoelectronic devices. researchgate.net The extended π-conjugated system of the phenazine core is conducive to charge transport and light emission, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

While direct research on 1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]phenazine in this area is emerging, studies on analogous structures provide strong evidence of their potential. For example, imidazole-containing d- and f-block metal complexes have been investigated for their use in OLEDs. researchgate.net Furthermore, derivatives of tris( researchgate.netnih.govbldpharm.comtriazolo) researchgate.netrsc.orgresearchgate.nettriazine have been developed as emitters exhibiting thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE), leading to the fabrication of solution-processed OLEDs with good external quantum efficiencies. researchgate.net The structural similarities suggest that 1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]phenazine and its derivatives could also be valuable components in the design of new materials for optoelectronic applications.

Coordination Chemistry and Supramolecular Assemblies Utilizing the Fused Heterocycle

The nitrogen atoms within the fused triazole and phenazine rings of 1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]phenazine offer multiple coordination sites for metal ions, making it a versatile ligand in coordination chemistry. The resulting metal complexes can self-assemble into intricate supramolecular structures stabilized by various non-covalent interactions.

The study of coordination compounds involving related heterocyclic ligands, such as pyridine (B92270) and pyrazole (B372694) derivatives, has revealed the formation of complex assemblies driven by interactions like anion-π, π-π, and C-H···π interactions. mdpi.com For instance, the crystal structure of a Ni(II) coordination compound showcased a layered assembly stabilized by these forces. mdpi.com Similarly, 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally related to the title compound, act as versatile building blocks for multidimensional systems with interesting magnetic and luminescent properties. mdpi.com The ability of the 1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]phenazine framework to participate in hydrogen bonding and π-stacking interactions further enhances its potential for constructing novel supramolecular architectures with tailored functionalities. researchgate.net

Photophysical Processes and Photosensitization Mechanisms

Phenazine derivatives are known for their ability to act as photosensitizers, molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂). rsc.org This process is central to various chemical and physical applications.

The photophysical properties and photosensitizing abilities of new phenazine derivatives have been investigated. rsc.org The introduction of different functional groups to the phenazine core can significantly alter its photophysical characteristics. For example, adding hydroxyl and thiophene (B33073) groups can enhance photoabsorption in the long-wavelength region. rsc.org Conversely, a nitro group, while extending absorption to the near-infrared, can hinder the generation of singlet oxygen due to rapid non-radiative decay of the excited state. rsc.org

The mechanism of photosensitization typically involves the photosensitizer absorbing a photon, which promotes it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state can then follow one of two pathways. In a Type I reaction, it can directly react with a substrate to form radicals. In a Type II reaction, it transfers its energy to molecular oxygen to produce highly reactive singlet oxygen. nih.gov The efficiency of singlet oxygen generation can be improved by modifying the phenazine structure, for instance, with formyl groups, in accordance with El-Sayed's rule. rsc.org

Future Research Directions and Unresolved Challenges in Triazolo Phenazine Chemistry

Development of Novel and Sustainable Synthetic Pathways

A primary objective for future research is the innovation of synthetic protocols that are not only efficient but also environmentally benign. Current methods for creating fused triazole systems often rely on multi-step procedures or harsh reagents. The development of sustainable alternatives is crucial for the practical advancement of triazolo-phenazine chemistry.

Future pathways could focus on:

Catalytic Systems: Employing immobilized catalysts, such as copper complexes on solid supports like TiO2, can facilitate greener reactions. rsc.org These systems offer high efficiency and the significant advantage of catalyst reusability over multiple cycles, which is both cost-effective and reduces waste. rsc.org

One-Pot Reactions: Designing one-pot syntheses, where multiple reaction steps are carried out in a single reactor, minimizes the need for intermediate purification steps, thereby saving solvents, time, and energy. The synthesis of 2-Aryl-1H-imidazo[4,5-b]phenazine derivatives through a one-pot reaction of 2,3-diaminophenazine with various aromatic aldehydes serves as a model for this approach. researchgate.net

Eco-Compatible Solvents and Reagents: A shift towards greener solvents like water/ethanol mixtures or cyclopentyl methyl ether is essential. rsc.orgnih.gov Similarly, replacing hazardous reagents with more sustainable options, such as using dimethyl carbonate as a greener methylating agent instead of dimethyl sulfate, represents a significant step forward. nih.gov Research into photoredox-catalyzed reactions using hypervalent iodine(III) reagents also presents a modern, sustainable avenue for forming the triazolo-quinoxaline core, a related structural motif. nih.gov

Synthetic Strategy Key Advantages Example from Related Systems
Immobilized Catalysis Reusability, Reduced Waste, High EfficiencyCopper-NNN pincer complex on TiO2 for triazole synthesis. rsc.org
One-Pot Synthesis Reduced Solvent Use, Time/Energy SavingsSynthesis of imidazo[4,5-b]phenazines from 2,3-diaminophenazine. researchgate.net
Green Reagents Lower Toxicity, Improved Safety ProfileUse of dimethyl carbonate for N-methylation. nih.gov

Exploration of Unconventional Derivatization Strategies

To fully harness the potential of the triazolo-phenazine core, researchers must explore novel strategies for its chemical modification or derivatization. This allows for the fine-tuning of its chemical and physical properties.

Promising areas for exploration include:

Post-Synthesis Modification: Developing reactions that modify the core structure after its initial formation can provide access to a wider range of derivatives. For instance, studies on rsc.orgbldpharm.comnih.govtriazolo[1,5-b] rsc.orgbldpharm.comnih.govnih.govtetrazines have shown that the heterocyclic system can be easily modified at specific carbon positions through reactions with alcohols and amines. nih.govresearchgate.net This allows for the introduction of various functional groups, which can alter the molecule's properties.

Nucleophilic Substitution: The reactivity of the phenazine (B1670421) system can be exploited. The synthesis of pyrazino[2,3-b]phenazine derivatives has demonstrated that nucleophilic substitution reactions can be used to introduce diverse functionalities, such as propoxymethyl or morpholinylmethyl groups. researchgate.net

Rearrangement Reactions: Investigating reaction conditions that induce molecular rearrangements can lead to novel isomeric structures with unique properties. The controlled rearrangement of imidazo[4,5-e]thiazolo[3,2-b]triazines into their regioisomers upon treatment with a base exemplifies a sophisticated derivatization strategy that could be adapted for triazolo-phenazine systems. beilstein-journals.org

Advanced Computational Design of Novel Derivatives with Tailored Electronic Properties

Computational chemistry offers powerful tools for accelerating the discovery of new materials. By simulating molecular properties, researchers can prioritize synthetic targets with the highest potential for specific applications, saving significant time and resources.

Future research should leverage:

Molecular Docking and Dynamics: While often used in drug discovery, these techniques are invaluable for understanding how derivatives might interact with other molecules or surfaces in materials science contexts. For example, molecular dynamics simulations were used to confirm the stable binding of a rsc.orgbldpharm.comnih.govtriazolo[1,5-a]pyridine derivative within an enzyme's active site, demonstrating a method to predict and validate molecular interactions. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict the electronic properties of novel triazolo-phenazine derivatives. These calculations can help in designing molecules with specific HOMO/LUMO energy levels, which is critical for applications in organic electronics.

Machine Learning Models: As more experimental data becomes available, machine learning algorithms can be trained to predict the properties of new compounds. A model trained with Estate fingerprints was successfully used to predict the activity of α-glucosidase inhibitors, showcasing the potential of this approach in chemical design. nih.gov

Computational Tool Application in Design Insight Gained from Analogous Systems
Molecular Dynamics Predicting binding stability and structural changes.Confirmed stable interaction of a triazolo-pyridine inhibitor. nih.gov
Molecular Docking Evaluating binding affinity and interaction modes.Identified key hydrogen bonds for a potent inhibitor (-10.04 kcal/mol score). nih.gov
Machine Learning Predicting properties of novel compounds.An AUC score of 0.65 was achieved in predicting inhibitor activity. nih.gov

Expansion into Underexplored Non-Biological Application Domains

While much of the research on related heterocyclic compounds has focused on biological activity, the unique electronic structure of the 1H- rsc.orgbldpharm.comnih.govtriazolo[4,5-b]phenazine core makes it a prime candidate for various non-biological applications. nih.govnih.gov

Future work should investigate its potential in:

Organic Electronics: Phenazine derivatives have shown promise in optoelectronic and electrochemical fields. researchgate.net The rigid, planar, and electron-deficient nature of the triazolo-phenazine system could be advantageous for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and as components in organic solar cells.

Fluorescent Sensors: The inherent fluorescence of many phenazine-based molecules can be modulated by the presence of specific analytes. researchgate.net Research into designing 1H- rsc.orgbldpharm.comnih.govtriazolo[4,5-b]phenazine derivatives that exhibit changes in their fluorescence upon binding to metal ions or other environmental pollutants could lead to the development of highly sensitive and selective sensors. researchgate.net For instance, a related imidazo[4,5-b]phenazine derivative was developed to detect Fe³⁺ and Cu²⁺ ions with detection limits in the nanomolar range. researchgate.net

Organic Cocrystals: The ability of the phenazine structure to participate in noncovalent interactions like hydrogen bonding and π-π stacking makes it an excellent building block for creating organic cocrystals. researchgate.net These materials can have unique and tunable physicochemical properties relevant to materials science, including applications in optical waveguides. researchgate.net

Challenges in Scalable Synthesis and Process Optimization

A significant hurdle between laboratory discovery and practical application is the ability to produce a compound on a large scale in a cost-effective and efficient manner. The synthesis of complex heterocyclic systems like 1H- rsc.orgbldpharm.comnih.govtriazolo[4,5-b]phenazine is often fraught with challenges that need to be addressed.

Key unresolved challenges include:

By-product Formation and Purification: The formation of by-products is a common issue, complicating the purification of the final compound. In the synthesis of certain triazolotetrazine derivatives, the formation of a large number of by-products of unknown structure significantly decreased the reaction yield to as low as 10-30%. nih.gov Developing more selective reactions is paramount.

Process Safety and Reagent Cost: The use of hazardous, expensive, or unstable reagents can make a synthetic process unviable for large-scale production. Future research must focus on replacing these with safer, more economical alternatives and optimizing reaction conditions (temperature, pressure, catalysts) to ensure the process is both safe and efficient.

Q & A

Q. What are the key synthetic routes for preparing 1H-[1,2,3]triazolo[4,5-b]phenazine derivatives, and how are reaction conditions optimized?

Derivatives are synthesized via cyclocondensation of o-phenylenediamine with aldehydes in the presence of ammonium persulfate in acetonitrile, followed by crystallization (e.g., 65–158°C melting points) . Substituent diversity is achieved by varying aldehydes (e.g., 4-methoxyphenyl, naphthyl) and optimizing reaction time/temperature. Yields range from 20% to 53%, with purity confirmed via GC/MS and elemental analysis .

Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.8 ppm) and carbons (δ 110–150 ppm) in the triazolophenazine core .
  • GC/MS : Validates molecular ion peaks (e.g., m/z 311 for 6d) .
  • Elemental analysis : Confirms C, H, N content (e.g., 6d: C 51.60%, H 2.51%, N 24.47%) .
  • IR spectroscopy : Identifies C≡N stretches (~2200 cm⁻¹) in acrylonitrile derivatives .

Q. How do researchers assess in vitro kinase inhibition potency of this compound compounds?

Enzymatic assays using recombinant c-Met kinase (or other targets) measure IC₅₀ values via ADP-Glo™ or fluorescence polarization. For example, PF-04217903 inhibits c-Met with IC₅₀ = 4.8 nM . Cellular assays (e.g., GTL-16 tumor models) quantify phospho-c-Met suppression (EC₅₀ = 10 nM) using Western blotting .

Advanced Research Questions

Q. How can substituent modifications enhance selectivity for c-Met over off-target kinases?

Structure-based design replaces labile scaffolds (e.g., oxindole hydrazide) with stable triazolopyrazine cores. Introducing quinoline-6-ylmethyl groups improves π-π stacking with Tyr1230/Met1211 in c-Met’s active site . Selectivity is validated via kinase profiling panels (e.g., >100-fold selectivity against VEGFR2, FGFR1) .

Q. What methodologies evaluate antiproliferative activity and microtubule disruption mechanisms?

  • Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., IC₅₀ = 0.5–5 µM for 6d–6g derivatives) .
  • Tubulin polymerization : Monitor fluorescence changes (e.g., 340 nm excitation) to quantify inhibition (e.g., 6f: 72% inhibition at 10 µM) .
  • Cell cycle analysis : Flow cytometry reveals G2/M arrest in treated cells .

Q. How to resolve discrepancies between enzymatic inhibition data and cellular efficacy?

Metabolite profiling identifies active species (e.g., oxidized quinoline derivatives) that enhance cellular activity . Adjusting cell permeability (e.g., logP optimization) or addressing efflux pumps (via ABC transporter assays) can bridge gaps between IC₅₀ (nM) and EC₅₀ (µM) .

Q. What computational strategies predict binding modes and thermodynamic stability?

  • Molecular docking : Aligns triazolophenazine cores with c-Met’s ATP pocket (PDB: 7LAN) .
  • MM-PBSA/GBSA : Calculates binding free energy (ΔG ≈ -40 kcal/mol for PF-04217903) .
  • QM/MM simulations : Assess electronic interactions of substituents (e.g., methoxy groups) with catalytic lysine residues .

Q. What are best practices for in vivo pharmacokinetic and efficacy studies?

  • Dosing : Administer compounds (e.g., PF-04217903) orally at 10–100 mg/kg in xenograft models .
  • PK metrics : Measure plasma half-life (t₁/₂ ≈ 3–5 hr) and bioavailability (F% > 50%) via LC-MS/MS .
  • PD markers : Quantify tumor c-Met phosphorylation (ELISA) and downstream effectors (p-AKT, p-STAT5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.